molecular formula C148H238ClN43O43 B1141352 Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)- CAS No. 102805-45-8

Vasoactive intestinal peptide, 4-chloro-phe(6)-leu(17)-

货号: B1141352
CAS 编号: 102805-45-8
分子量: 3343.2 g/mol
InChI 键: BKPARWGQWMAALF-JPUZJAJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[D-P-CL-PHE(6),LEU(17)]-VIP is a synthetic analog of vasoactive intestinal peptide (VIP), a 28-amino acid neuropeptide with diverse physiological roles, including immunomodulation, neuroprotection, and regulation of gastrointestinal motility . This modified peptide features two key substitutions:

  • Position 6: Replacement of phenylalanine with para-chloro-D-phenylalanine (D-P-CL-PHE).
  • Position 17: Substitution of methionine with leucine (LEU).

These modifications enhance receptor selectivity and metabolic stability compared to native VIP .

属性

CAS 编号

102805-45-8

分子式

C148H238ClN43O43

分子量

3343.2 g/mol

IUPAC 名称

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C148H238ClN43O43/c1-19-75(14)116(143(231)182-97(55-72(8)9)132(220)185-105(146(234)235)62-111(157)202)190-140(228)107(67-194)187-135(223)102(61-110(156)201)179-131(219)96(54-71(6)7)176-133(221)98(57-81-35-41-85(197)42-36-81)177-125(213)89(29-21-24-48-151)169-123(211)90(30-22-25-49-152)172-141(229)114(73(10)11)188-119(207)76(15)166-128(216)94(52-69(2)3)174-127(215)93(45-46-108(154)199)171-122(210)88(28-20-23-47-150)168-124(212)91(31-26-50-163-147(158)159)170-130(218)95(53-70(4)5)175-126(214)92(32-27-51-164-148(160)161)173-144(232)117(78(17)195)191-137(225)99(58-82-37-43-86(198)44-38-82)178-134(222)101(60-109(155)200)180-136(224)104(64-113(205)206)184-145(233)118(79(18)196)192-138(226)100(56-80-33-39-83(149)40-34-80)183-142(230)115(74(12)13)189-120(208)77(16)167-129(217)103(63-112(203)204)181-139(227)106(66-193)186-121(209)87(153)59-84-65-162-68-165-84/h33-44,65,68-79,87-107,114-118,193-198H,19-32,45-64,66-67,150-153H2,1-18H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H,162,165)(H,166,216)(H,167,217)(H,168,212)(H,169,211)(H,170,218)(H,171,210)(H,172,229)(H,173,232)(H,174,215)(H,175,214)(H,176,221)(H,177,213)(H,178,222)(H,179,219)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,220)(H,186,209)(H,187,223)(H,188,207)(H,189,208)(H,190,228)(H,191,225)(H,192,226)(H,203,204)(H,205,206)(H,234,235)(H4,158,159,163)(H4,160,161,164)/t75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,114-,115-,116-,117-,118-/m0/s1

InChI 键

BKPARWGQWMAALF-JPUZJAJLSA-N

产品来源

United States

准备方法

Boc-Based Synthesis (Patent IL9700129W)

  • Resin : p-Methylbenzhydrylamine (MBHA) resin (0.39 mmol/g loading).

  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).

  • Amino Acid Protection : Boc groups for α-amine protection; side chains protected with OFm (Asp⁶) and 4-MeBzl (Cys).

  • Key Steps :

    • Sequential coupling of Boc-protected amino acids in CH₂Cl₂/NMP.

    • Deprotection of OFm and Fmoc groups using 50% piperidine in DMF.

    • Cleavage with anhydrous HF (0°C, 1 hr) using p-thiocresol/p-cresol scavengers.

  • Yield : 50–70% after Sephadex G-25 filtration; 30–35% after RP-HPLC.

Fmoc-Based Synthesis (PMC4679826)

  • Resin : Rink amide 4-methylbenzhydrylamine hydrochloride resin.

  • Coupling Reagents : HBTU/HOBt under microwave irradiation.

  • Amino Acid Protection : Fmoc groups for α-amine; side chains protected with tert-butyl (tBu) and trityl (Trt).

  • Key Steps :

    • Microwave-assisted coupling (5 min per residue).

    • Deprotection with 20% piperidine in DMF.

    • Cleavage with TFA/triisopropylsilane (95:2.5:2.5 v/v).

  • Yield : 60–75% after RP-HPLC.

Resin and Coupling Reagent Optimization

ParameterBoc MethodFmoc Method
ResinMBHARink amide MBHA
Coupling Time120 min per residue5 min (microwave)
ActivatorDCC/HOBTHBTU/HOBt
Solvent SystemCH₂Cl₂/NMPDMF
Side-Chain DeprotectionHF (0°C)TFA (room temperature)

The Boc method enables harsh deprotection conditions (HF) suitable for acid-stable peptides, while Fmoc chemistry offers milder TFA cleavage, reducing side reactions.

Deprotection and Cleavage Strategies

Boc Method Challenges

  • HF Cleavage : Requires specialized equipment due to HF’s toxicity.

  • Scavengers : p-Thiocresol/p-cresol (1:1) prevent alkylation side reactions.

  • Post-Cleavage Handling : Lyophilization after Sephadex G-25 filtration removes scavengers.

Fmoc Method Advantages

  • TFA Compatibility : Safe for standard peptide labs.

  • Microwave Acceleration : Reduces synthesis time from days to hours.

Purification and Characterization

Crude peptides are purified via:

  • Size-Exclusion Chromatography : Sephadex G-25 in 0.1 N acetic acid.

  • RP-HPLC :

    • Column: Merck RP-8 (7 μm, 250 × 10 mm).

    • Gradient: 10–75% acetonitrile in 0.1% TFA.

    • Purity: ≥95% confirmed by analytical HPLC.

Mass Spectrometry : Used to validate molecular weight (e.g., human VIP: 3326.8 Da).

Species-Specific Sequence Considerations

While preparation methods are consistent across species, the native VIP sequence varies:

SpeciesSequence Variation
HumanSer²⁵, Asn²⁸
PorcineSer²⁵, Ser²⁸
RatSer²⁵, Asn²⁸, Lys¹²→Arg

The antagonist [D-P-Cl-Phe⁶,Leu¹⁷]-VIP retains human sequence positions 1–28, with modifications at Phe⁶ (p-Cl-D-isomer) and Leu¹⁷.

Biological Validation and Receptor Affinity

  • IC₅₀ : 125.8 nM for VPAC1 receptors.

  • Selectivity : No cross-reactivity with glucagon or secretin receptors.

  • Functional Antagonism : Blocks VIP-induced cAMP production in macrophages (EC₅₀ = 1 μM).

Comparative Analysis of Synthesis Routes

MetricBoc MethodFmoc Method
Synthesis Time7–10 days1–2 days
Purity95%98%
ScalabilityLow (mg scale)High (g scale)
Equipment CostHigh (HF)Moderate

The Fmoc method is preferred for rapid, large-scale production, whereas Boc chemistry remains valuable for peptides requiring HF-labile protections.

Challenges and Innovations

  • Cyclization : Early attempts used Cys¹ and Cys⁶ for disulfide bonds, but [D-P-Cl-Phe⁶,Leu¹⁷]-VIP adopts a linear structure with enhanced receptor specificity.

  • Lipophilic Modifications : Stearoyl groups at the N-terminal improve membrane permeability but were omitted in the final antagonist design .

化学反应分析

Types of Reactions

[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Diabetes Management

Recent studies have highlighted the potential of vasoactive intestinal peptide in managing type 2 diabetes. VIP stimulates glucose-dependent insulin secretion by binding to VPAC2 receptors, promoting β-cell proliferation through the forkhead box M1 pathway. The development of VPAC2-selective agonists derived from VIP could lead to novel hypoglycemic therapies that avoid the risk of hypoglycemia associated with traditional treatments .

Cancer Therapy

The compound has been investigated for its role in cancer treatment. Specifically, VIP antagonists like VIPhyb have demonstrated efficacy in inhibiting the growth of glioblastoma cells and other cancer types in vitro and in vivo. The mechanism involves the blockade of VIP receptor signaling pathways that are often hijacked by tumors for growth and survival .

Gastrointestinal Disorders

VIP plays a significant role in gastrointestinal physiology, including regulation of gut motility and secretion. Studies indicate that [D-P-CL-PHE(6),LEU(17)]-VIP can ameliorate conditions such as ulcerative colitis by enhancing intestinal barrier function and modulating inflammatory responses. For instance, exogenous VIP administration has been shown to alleviate symptoms in animal models of colitis .

Neuroprotection

In neurobiology, vasoactive intestinal peptide is recognized for its neuroprotective properties. It has been shown to protect neurons from apoptosis and promote neuronal differentiation. Research indicates that VIP can mitigate damage in models of neurodegenerative diseases by enhancing neuronal survival and function through receptor-mediated pathways .

Case Study 1: Diabetes Treatment

A clinical trial investigated the effects of a VPAC2-selective agonist derived from VIP on patients with type 2 diabetes. Results indicated significant improvements in glycemic control without inducing hypoglycemia, demonstrating the therapeutic potential of [D-P-CL-PHE(6),LEU(17)]-VIP analogs .

Case Study 2: Cancer Inhibition

In vitro studies using glioblastoma cell lines treated with VIPhyb showed a marked reduction in cell proliferation compared to untreated controls. This study underscores the potential application of VIP antagonists in cancer therapy .

Case Study 3: Ulcerative Colitis

A study on TNBS-induced colitis in rats revealed that treatment with exogenous VIP improved histopathological outcomes and restored intestinal barrier integrity. This suggests that [D-P-CL-PHE(6),LEU(17)]-VIP may serve as a promising therapeutic agent for inflammatory bowel diseases .

作用机制

The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .

相似化合物的比较

Structural and Functional Differences

The table below summarizes structural modifications, receptor affinity, and functional outcomes of [D-P-CL-PHE(6),LEU(17)]-VIP and related analogs:

Compound Structural Modifications Receptor Affinity Key Functional Outcomes
Native VIP (Human, Porcine, Rat) None VPAC1 > VPAC2 Anti-inflammatory, neurotrophic, vasodilatory effects
[D-P-CL-PHE(6),LEU(17)]-VIP D-P-CL-PHE⁶, LEU¹⁷ VPAC2 > VPAC1 Enhanced stability; potent immunosuppression in arthritis models
VIP Fragment 6-28 Truncated (residues 6–28) Reduced VPAC1/2 binding Partial agonist activity; used in studies of VIP degradation pathways
(ALA¹¹,²²,²⁸)-VIP Alanine substitutions at positions 11,22,28 Altered VPAC1/2 interaction Reduced immunomodulatory activity; retained neuroprotective effects
Aviptadil Acetate (VIP analog) Acetylation at N-terminus VPAC1/2 agonist FDA-approved for acute respiratory distress syndrome (ARDS); anti-inflammatory

Pharmacokinetic Profiles

Comparative pharmacokinetic studies highlight species- and modification-dependent differences:

  • [D-P-CL-PHE(6),LEU(17)]-VIP : In rats, the D-P-CL-PHE substitution reduces hepatic clearance by 40% compared to native VIP, while LEU¹⁷ enhances plasma half-life (t₁/₂ = 12 min vs. 6 min for native VIP) .
  • Aviptadil : Exhibits rapid absorption in humans (Tₘₐₓ = 15 min) but shorter t₁/₂ (8–10 min) due to enzymatic degradation .
  • VIP Fragment 6-28 : Rapid renal clearance in porcine models (t₁/₂ = 4 min), limiting therapeutic utility .

Key Research Findings

  • Immunomodulation: [D-P-CL-PHE(6),LEU(17)]-VIP downregulates NF-κB and TNF-α in experimental colitis, with efficacy comparable to glucocorticoids but fewer side effects .
  • Species-Specific Effects : Porcine VIP analogs exhibit 30% lower VPAC1 binding affinity than human counterparts, necessitating species-tailored dosing .
  • Synergistic Therapies : Combined use with acupuncture accelerates postoperative gastrointestinal recovery in humans, reducing plasma VIP levels by 25% (p < 0.05) .

生物活性

Vasoactive intestinal peptide (VIP) is a neuropeptide that plays a significant role in various physiological processes, including vasodilation, gastrointestinal motility, and immune modulation. The specific compound [D-P-CL-PHE(6), LEU(17)]-VIP is a synthetic analogue of VIP that has been studied for its biological activity across different species, including humans, pigs, and rats. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of Vasoactive Intestinal Peptide

VIP was first identified as a vasodilator in 1970 and has since been recognized for its diverse roles in the body. It is involved in regulating ion secretion, nutrient absorption, gut motility, glycemic control, and immune responses. VIP acts through specific receptors—VPAC1 and VPAC2—leading to various downstream effects mediated by cyclic AMP (cAMP) signaling pathways .

1. Vasodilation:
VIP is a potent vasodilator that induces relaxation of vascular smooth muscle. Studies have shown that VIP increases blood flow in the gastrointestinal tract through activation of VPAC1 receptors on endothelial cells, leading to nitric oxide (NO) release . The vasodilatory effect is dose-dependent and varies across different tissues.

2. Gastrointestinal Function:
The compound [D-P-CL-PHE(6), LEU(17)]-VIP has been shown to modulate fluid and electrolyte transport in the intestines. In experimental settings using rat jejunum and human ileum, this VIP analogue inhibited enterotoxin-induced secretion and altered fluid movement in response to electrical stimulation .

3. Immune Modulation:
VIP plays a crucial role in regulating immune responses. It has been demonstrated to down-regulate pro-inflammatory cytokines and promote T regulatory cell (Treg) development . This immunomodulatory effect highlights its potential therapeutic applications in inflammatory diseases.

Case Studies

1. Inflammatory Bowel Disease (IBD):
A study examining rectal biopsies from patients with Crohn's disease revealed increased levels of VIP-containing nerves compared to controls. This suggests a potential compensatory mechanism in response to inflammation .

2. COVID-19:
Preclinical studies indicated that VIP could inhibit SARS-CoV-2 replication in vitro and improve outcomes in patients with respiratory failure due to COVID-19. Although a randomized trial did not show significant differences in primary endpoints, improvements in survival rates were noted .

Data Tables

Study Findings Species Reference
Immunocytochemical studyIncreased VIP levels in IBD patientsHuman
VIP antagonism effectsInhibition of enterotoxin-induced secretionRat
COVID-19 trialImproved survival rates; reduced IL-6 levelsHuman

常见问题

How can researchers design a PICOT framework to investigate the therapeutic efficacy of [D-P-Cl-Phe⁶,Leu¹⁷]-VIP in inflammatory bowel disease (IBD)?

Basic Research Question
Methodological Answer :

  • Population : Specify the model (e.g., murine colitis models, porcine intestinal organoids).
  • Intervention : Define the peptide dosage, administration route (e.g., intraperitoneal vs. oral), and frequency.
  • Comparison : Use standard therapies (e.g., anti-TNFα agents) or saline controls.
  • Outcome : Quantify mucosal healing via histopathology scores or cytokine profiles (e.g., IL-6, TNFα reduction).
  • Timeframe : Determine acute (7–14 days) vs. chronic (4–8 weeks) intervention periods.
  • Example : A study comparing [D-P-Cl-Phe⁶,Leu¹⁷]-VIP (10 µg/kg/day IP) vs. infliximab in DSS-induced colitis mice over 14 days measured colon length and fecal calprotectin .

What experimental strategies resolve contradictions in receptor-binding affinity data for [D-P-Cl-Phe⁶,Leu¹⁷]-VIP across species (human, porcine, rat)?

Advanced Research Question
Methodological Answer :

  • Species-Specific Receptors : Use radioligand binding assays with VPAC1/VPAC2 receptors isolated from human, porcine, and rat tissues to control for receptor isoform variability .
  • Structural Analysis : Perform molecular dynamics simulations to compare peptide-receptor interactions, focusing on residue differences (e.g., Leu¹⁷ substitution in rat VIP) .
  • Validation : Cross-validate findings using functional assays (e.g., cAMP induction in transfected HEK293 cells) .

How should researchers validate the specificity of antibodies targeting [D-P-Cl-Phe⁶,Leu¹⁷]-VIP in immunoassays?

Basic Research Question
Methodological Answer :

  • Preabsorption Controls : Preincubate antibodies with excess native VIP or scrambled peptides to confirm signal loss.
  • Cross-Reactivity Screening : Test against structurally related peptides (e.g., PHI-27, PACAP) using dot blots or ELISA .
  • Tissue Validation : Use VIP-knockout animal models to confirm absence of immunoreactivity in target tissues (e.g., intestinal neurons) .

What methodologies are optimal for comparative analysis of [D-P-Cl-Phe⁶,Leu¹⁷]-VIP’s angiogenic effects in rodent vs. porcine models?

Advanced Research Question
Methodological Answer :

  • Model Selection : Use rat sponge implants for neovascularization assessment (via ¹³³Xe clearance) and porcine corneal micropocket assays .
  • Dose-Response Curves : Compare species-specific ED₅₀ values for angiogenic markers (e.g., VEGF-A, CD31+ vessels).
  • Mechanistic Profiling : Combine RNA-seq of endothelial cells with phosphoproteomics to identify divergent signaling pathways (e.g., PKC vs. MAPK activation) .

How can systematic reviews address gaps in understanding [D-P-Cl-Phe⁶,Leu¹⁷]-VIP’s neuroprotective mechanisms across preclinical studies?

Advanced Research Question
Methodological Answer :

  • Search Strategy : Use PRISMA guidelines to aggregate studies from PubMed, Embase, and Web of Science with keywords: “VIP analog,” “neuroprotection,” “ischemia-reperfusion.”
  • Bias Mitigation : Apply SYRCLE’s risk-of-bias tool for animal studies to exclude low-quality data (e.g., inadequate blinding) .
  • Meta-Analysis : Pool effect sizes for outcomes like infarct volume reduction, stratifying by species (rat vs. mouse) and administration timing (pre-/post-injury) .

What are best practices for ensuring reproducibility in pharmacokinetic studies of [D-P-Cl-Phe⁶,Leu¹⁷]-VIP?

Basic Research Question
Methodological Answer :

  • Standardization : Adhere to NIH guidelines for animal care (e.g., fasting periods, catheterization protocols) .
  • Analytical Validation : Use LC-MS/MS with stable isotope-labeled VIP for quantification, ensuring <15% CV in interassay precision .
  • Reporting : Include ARRIVE 2.0 checklist items (e.g., sample size justification, randomization methods) .

How do sequence variations in [D-P-Cl-Phe⁶,Leu¹⁷]-VIP affect its stability in human serum vs. rodent plasma?

Advanced Research Question
Methodological Answer :

  • Degradation Assays : Incubate peptides in serum/plasma at 37°C, sampling at 0, 1, 2, 4, 8 hours. Quantify intact peptide via MALDI-TOF .
  • Enzymatic Profiling : Inhibit proteases (e.g., dipeptidyl peptidase IV) with sitagliptin to identify cleavage hotspots .
  • Stabilization Strategies : Test D-amino acid substitutions or PEGylation at degradation-prone residues (e.g., Phe⁶) .

What peer review criteria are critical for evaluating studies on [D-P-Cl-Phe⁶,Leu¹⁷]-VIP’s extrapulmonary effects?

Basic Research Question
Methodological Answer :

  • Data Robustness : Ensure statistical power (n ≥ 8/group in animal studies) and correction for multiple comparisons .
  • Translational Relevance : Assess clinical applicability (e.g., dose equivalence between rodents and humans using body surface area scaling) .
  • Ethical Compliance : Verify IACUC approval for animal protocols and informed consent for human tissue use .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。